3-Methyl-7-octyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 3-Methyl-7-octyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 316359-25-8
VCID: VC0403579
InChI: InChI=1S/C22H38N4O2S/c1-4-6-8-10-12-14-16-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-17-15-13-11-9-7-5-2/h4-17H2,1-3H3,(H,24,27,28)
SMILES: CCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C
Molecular Formula: C22H38N4O2S
Molecular Weight: 422.6g/mol

3-Methyl-7-octyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 316359-25-8

Main Products

VCID: VC0403579

Molecular Formula: C22H38N4O2S

Molecular Weight: 422.6g/mol

3-Methyl-7-octyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione - 316359-25-8

CAS No. 316359-25-8
Product Name 3-Methyl-7-octyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C22H38N4O2S
Molecular Weight 422.6g/mol
IUPAC Name 3-methyl-7-octyl-8-octylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C22H38N4O2S/c1-4-6-8-10-12-14-16-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-17-15-13-11-9-7-5-2/h4-17H2,1-3H3,(H,24,27,28)
Standard InChIKey ZUPVYXCKPPILLH-UHFFFAOYSA-N
SMILES CCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C
PubChem Compound 3110358
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator